Thymine dimer
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Overview
Description
Dimers found in DNA chains damaged by ULTRAVIOLET RAYS. They consist of two adjacent PYRIMIDINE NUCLEOTIDES, usually THYMINE nucleotides, in which the pyrimidine residues are covalently joined by a cyclobutane ring. These dimers block DNA REPLICATION.
Scientific Research Applications
1. Formation Mechanisms and Electronic States
Cycloadditions in DNA
Research reveals that UV absorption by thymine strands leads to two major types of cycloadditions, forming cyclobutane dimers and (6-4) adducts. Cyclobutane dimers are formed via ππ* excitons and involve a barrierless path, while the (6-4) adducts formation occurs via charge transfer states involving two stacked thymines (Banyasz et al., 2012).
Photodimerization Dynamics
Nonadiabatic molecular dynamics simulations show that cyclobutane thymine dimers form in the singlet manifold, not involving triplet states. This finding clarifies the long-debated mechanisms of thymine dimerization after direct light excitation (Rauer et al., 2016).
2. Impact on DNA Replication and Mutagenesis
Mitochondrial DNA Polymerase Interaction
Human mitochondrial DNA polymerase γ shows a low level of translesion synthesis past thymine dimers, which can lead to mutagenesis. This interaction suggests a potential mechanism for the introduction of mutations in mitochondrial genomes of UV-exposed cells (Kasiviswanathan et al., 2011).
Base Pair Stability in DNA Duplexes
The presence of a thymine dimer affects base pair stability, especially destabilizing base pairing on its 5' side. This insight helps understand the local impact of such lesions on DNA stability (Wenke et al., 2013).
3. DNA Repair Mechanisms
Dynamics of Cyclobutane Thymine Dimer Repair
Femtosecond stimulated Raman spectroscopy can probe the time evolution of marker bands of cyclobutane thymine dimer. This approach offers insights into the molecular mechanism of dimer repair, especially the intradimer C—C bond splitting (Ando et al., 2014).
Role of Supercoiling in DNA Damage Repair
Research indicates that DNA supercoiling affects the properties of thymine dimers. Thymine dimers can segregate to the tips of plectonemes, enhancing the probability of highly bent and denatured states, which may facilitate repair enzyme binding (Lim et al., 2021).
properties
CAS RN |
3660-32-0 |
---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
(1S,2R,7R,8S)-7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |
InChI |
InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)/t3-,4+,9+,10- |
InChI Key |
ASJWEHCPLGMOJE-LJMGSBPFSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
SMILES |
CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
Canonical SMILES |
CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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